molecular formula C24H14Cl2N2O2 B11568615 N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide

N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide

Cat. No.: B11568615
M. Wt: 433.3 g/mol
InChI Key: JGUWRWYXWRNYED-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide is a complex organic compound that features a naphthalene core substituted with a carboxamide group and a phenyl ring bearing benzoxazole and chlorine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole derivative, followed by its chlorination. The chlorinated benzoxazole is then coupled with a phenyl ring, which is subsequently attached to the naphthalene core through a carboxamide linkage. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency. Purification steps, including crystallization and chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted naphthalene carboxamides.

Scientific Research Applications

N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-1,3-benzothiazol-2-yl)-2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetamide
  • 1-chloro-2-bromo-5-(5-chloro-1,3-benzoxazol-2-yl)benzene

Uniqueness

N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide stands out due to its specific combination of functional groups and structural motifs, which confer unique chemical and biological properties

Properties

Molecular Formula

C24H14Cl2N2O2

Molecular Weight

433.3 g/mol

IUPAC Name

N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide

InChI

InChI=1S/C24H14Cl2N2O2/c25-16-9-11-22-21(13-16)28-24(30-22)15-8-10-19(26)20(12-15)27-23(29)18-7-3-5-14-4-1-2-6-17(14)18/h1-13H,(H,27,29)

InChI Key

JGUWRWYXWRNYED-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=C(C=CC(=C3)C4=NC5=C(O4)C=CC(=C5)Cl)Cl

Origin of Product

United States

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